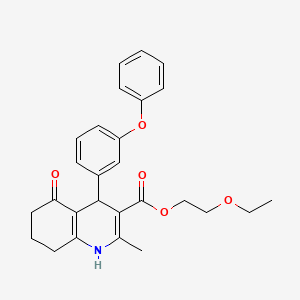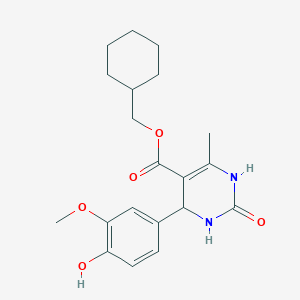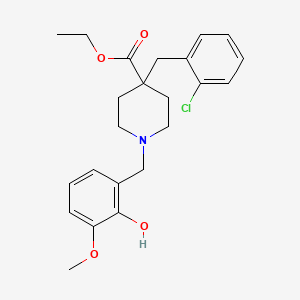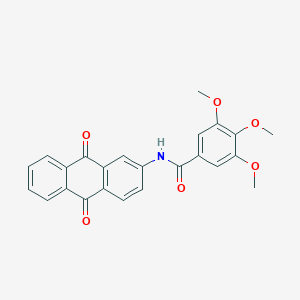![molecular formula C17H18BrClO3 B5206592 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene, also known as BCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BCP is a selective estrogen receptor modulator (SERM), meaning it can selectively target estrogen receptors in different tissues, leading to a variety of physiological effects.
Wirkmechanismus
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene acts as a SERM by selectively targeting estrogen receptors in different tissues. In breast tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can act as an estrogen antagonist, inhibiting the growth of estrogen-dependent breast cancer cells. In bone tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can act as an estrogen agonist, promoting bone growth and reducing the risk of osteoporosis. In cardiovascular tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can act as an estrogen agonist, reducing the risk of cardiovascular disease.
Biochemical and Physiological Effects:
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to have a variety of biochemical and physiological effects. In breast tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can inhibit the growth of estrogen-dependent breast cancer cells by blocking the binding of estrogen to its receptor. In bone tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can promote bone growth and reduce the risk of osteoporosis by stimulating the production of bone cells. In cardiovascular tissue, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene can reduce the risk of cardiovascular disease by reducing inflammation and improving lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene in lab experiments is its selective targeting of estrogen receptors in different tissues. This allows researchers to study the effects of estrogen on specific tissues without affecting other tissues. However, one limitation of using 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene is its potential toxicity, as high doses of 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene have been shown to cause liver damage in animal studies.
Zukünftige Richtungen
There are many potential future directions for research involving 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene. One area of interest is its potential use in breast cancer prevention and treatment. Another area of interest is its potential use in bone health research, as 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to promote bone growth and reduce the risk of osteoporosis. Additionally, 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene may have potential applications in cardiovascular disease research, as it has been shown to reduce inflammation and improve lipid metabolism. Further research is needed to fully understand the potential applications of 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene in scientific research.
Synthesemethoden
The synthesis of 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene involves the reaction of 4-bromo-2-chloro-1-nitrobenzene with 3-methoxyphenol and 4-bromo-1-chlorobutane in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene in high purity.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied for its potential applications in scientific research. Its ability to selectively target estrogen receptors in different tissues has led to its use in a variety of studies, including breast cancer research, bone health research, and cardiovascular disease research.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClO3/c1-20-14-5-4-6-15(12-14)21-9-2-3-10-22-17-8-7-13(18)11-16(17)19/h4-8,11-12H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNFFVACNIYSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5206523.png)
![4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5206531.png)
![2-(5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5206538.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5206546.png)


![N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5206575.png)
![3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)